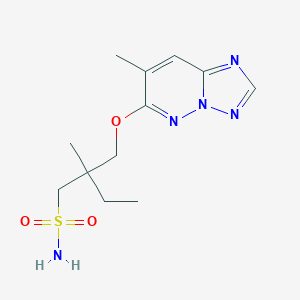
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique chemical structure and properties, which make it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. It has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine are complex and depend on the specific context of its use. In general, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to affect various physiological processes, including blood pressure regulation, kidney function, and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine for lab experiments is its unique chemical structure, which makes it an attractive target for researchers. It also has a wide range of potential applications, which makes it a versatile tool for various types of research. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
2. Development of more efficient and cost-effective methods for synthesizing this compound, which could increase its availability for research.
3. Investigation of the potential applications of this compound in the field of materials science, such as for the development of new types of sensors or catalysts.
4. Studies on the potential toxic effects of this compound, which could help to determine its safety for use in various applications.
5. Investigation of the potential applications of this compound in the field of agriculture, such as for the development of new types of pesticides or herbicides.
In conclusion, 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound with a unique chemical structure and properties that make it an attractive target for scientific research. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, it has been studied for its interactions with various enzymes and proteins, which could provide insights into its mechanism of action.
Propriétés
Numéro CAS |
152537-71-8 |
|---|---|
Nom du produit |
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
Formule moléculaire |
C12H19N5O3S |
Poids moléculaire |
313.38 g/mol |
Nom IUPAC |
2-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-4-12(3,7-21(13,18)19)6-20-11-9(2)5-10-14-8-15-17(10)16-11/h5,8H,4,6-7H2,1-3H3,(H2,13,18,19) |
Clé InChI |
IJFQVZAPJZHQTN-UHFFFAOYSA-N |
SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
SMILES canonique |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
Synonymes |
1-Butanesulfonamide, 2-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyrid azin-6-yl)oxy)methyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

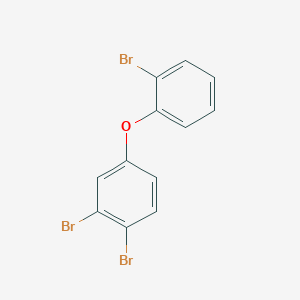

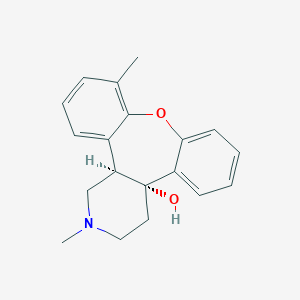
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
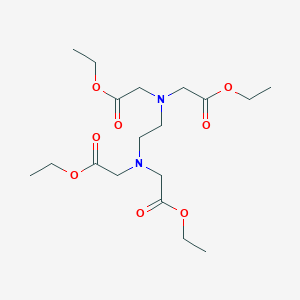
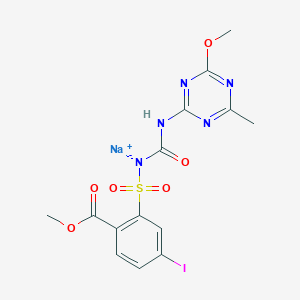

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
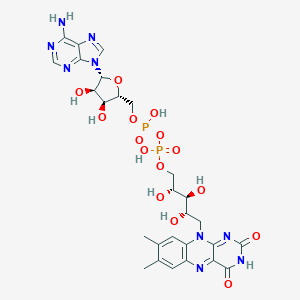
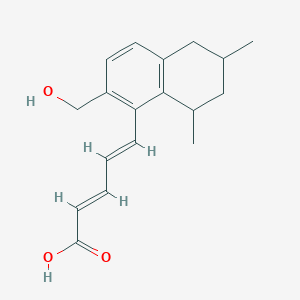
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)